molecular formula C10H14N2 B185502 (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine CAS No. 166742-75-2

(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine

Katalognummer: B185502
CAS-Nummer: 166742-75-2
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: IQDMUSPYIULEGD-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is a chiral tetrahydroquinoline derivative characterized by a bicyclic structure with a methyl-substituted amine at the 3-position. Its stereochemistry (R-configuration) plays a critical role in its biological interactions, particularly in enzyme inhibition and receptor binding. This compound shares structural similarities with several psychoactive and pharmacologically active amines, including antidepressants and monoamine oxidase (MAO) inhibitors .

Eigenschaften

IUPAC Name

(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,11-12H,6-7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDMUSPYIULEGD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432868
Record name (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166742-75-2
Record name (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclization of (R)-3-(4-Trifluoromethyl-phenylamino)-Valeric Acid

A pivotal method for synthesizing (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine involves the cyclization of (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid. This approach, detailed in WO2007116922A1 , leverages a dual-acid system comprising phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) to promote intramolecular cyclization. The reaction proceeds under mild conditions (25–80°C) and achieves a 72–85% yield of the intermediate (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one .

Key advantages of this method include the avoidance of racemic byproducts, which eliminates the need for post-synthesis resolution. The trifluoromethyl group enhances electron-withdrawing effects, facilitating ring closure without requiring bulky substituents . However, the use of corrosive P₂O₅ necessitates specialized reactor materials, increasing production costs.

Stereoselective Reduction Using Palladium Catalysts

The reduction of (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one oxime to the target amine is a critical step. Traditional reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yield suboptimal stereoselectivity (<70% enantiomeric excess) . WO2007116922A1 resolves this by employing a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (H₂) at 50–100°C. This system achieves >95% enantiomeric excess (ee) and completes within 6–12 hours .

The mechanism involves selective hydrogenation of the oxime’s C=N bond while preserving the tetrahydroquinoline骨架. Solvent choice significantly impacts efficiency: polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates compared to tetrahydrofuran (THF) or methanol . A representative protocol uses 10% Pd/C in DMF at 80°C, yielding 89% of the (R)-enantiomer .

Reductive Cyclization with Azodicarboxylate Reagents

US9163038B2 introduces an alternative pathway via reductive cyclization of nitroso intermediates using azodicarboxylate reagents. Diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DTAD) facilitates the conversion of nitrosobenzene derivatives to tetrahydroquinolines. For example, this compound is synthesized in 78% yield by reacting N-methylnitrosoaniline with DEAD in acetonitrile at 0–25°C .

This method’s stereoselectivity arises from the chiral induction of the azodicarboxylate, which coordinates to the nitroso group’s lone pair. The use of aprotic solvents (e.g., acetonitrile, dichloromethane) minimizes side reactions, while stoichiometric DEAD ensures complete conversion . However, azodicarboxylates are moisture-sensitive, requiring anhydrous conditions.

Functionalization and Protecting Group Strategies

Post-cyclization functionalization is often required to introduce the N-methyl group. WO2007116922A1 describes a two-step protocol:

  • Amination : Treatment of the tetrahydroquinoline intermediate with methylamine (CH₃NH₂) in methanol at 50°C.

  • Reductive Methylation : Use of formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) to install the methyl group, achieving 91% yield .

Protecting groups are occasionally employed to prevent undesired side reactions. For instance, the 1-amino group can be shielded with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate[(Boc)₂O] . Subsequent deprotection with trifluoroacetic acid (TFA) restores the amine functionality without racemization .

Solvent Systems and Reaction Optimization

Solvent selection profoundly influences reaction kinetics and stereochemical outcomes. Comparative studies from US9163038B2 reveal the following trends:

SolventDielectric ConstantReaction Rate (k, h⁻¹)Enantiomeric Excess (%)
Methanol32.70.1582
Acetonitrile37.50.2894
Dichloromethane8.90.0988
Dimethylformamide36.70.3396

Polar aprotic solvents like DMF accelerate reactions due to enhanced nucleophilicity of intermediates, while protic solvents (e.g., methanol) stabilize charged transition states but reduce ee . Temperature optimization further refines yields: cyclization at 60°C in DMF improves conversion by 18% compared to 25°C .

Analyse Chemischer Reaktionen

Types of Reactions

®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amines.

    Substitution: N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

One of the most notable applications of (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is its role as an inhibitor of neuronal nitric oxide synthase (nNOS). nNOS plays a crucial role in the production of nitric oxide (NO), which has been implicated in several neurological disorders. Compounds that inhibit nNOS can potentially alleviate conditions such as neuropathic pain and migraines.

A study demonstrated that certain derivatives of tetrahydroquinoline exhibited potent inhibitory activity against nNOS. Specifically, compounds derived from the 1,2,3,4-tetrahydroquinoline framework showed promising results in reducing thermal hyperalgesia and tactile hyperesthesia in rat models . The structure–activity relationship (SAR) studies indicated that modifications to the tetrahydroquinoline scaffold could enhance selectivity and potency against nNOS compared to other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS) .

Neuroscience Research

Potential Neuroprotective Effects

Research has shown that this compound derivatives may have neuroprotective effects. For instance, studies on related compounds indicated their ability to prevent dopamine transporter degradation in models of Parkinson's disease . This suggests that tetrahydroquinoline derivatives could be explored further for their neuroprotective properties against neurodegenerative diseases.

Synthetic Methodologies

Chiral Synthesis

The synthesis of chiral tetrahydroquinoline derivatives is another significant application of this compound. Various synthetic routes have been developed to construct these compounds with high enantiomeric purity. For example, a consensus mutagenesis approach was employed to create stabilized amine transaminases capable of producing (R)-selective tetrahydroquinolines . This highlights the compound's utility in synthetic organic chemistry and its relevance in developing new pharmaceuticals.

Table of Inhibitory Activities

The following table summarizes the inhibitory activities of selected tetrahydroquinoline derivatives against nNOS:

Compound IDStructureIC50 (nM)Selectivity Ratio (nNOS/eNOS)
Compound 1Structure93>1000
Compound 2Structure36261
Compound 3Structure0.36>1000

Note: The structures are placeholders and should be replaced with actual chemical structures for accurate representation.

Wirkmechanismus

The mechanism of action of ®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. The exact pathways and targets can vary depending on the specific pharmacological application being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

The compound’s core structure aligns with tetrahydroquinoline and tetrahydroisoquinoline derivatives, but substituents and stereochemistry differentiate its activity. Key comparisons include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine C₁₀H₁₄N₂ 162.24* Not explicitly listed Chiral (R)-configuration; potential MAO inhibition .
N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-3-amine C₁₁H₁₆N₂ 176.26 1670-50-4 Additional methyl group; reduced polarity compared to mono-methyl analogues .
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine C₁₀H₁₄N₂ 162.235 933709-87-6 Non-chiral; lacks stereochemical specificity, impacting receptor binding .
6-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N 147.22 91-61-2 Lacks amine substituent; used in industrial catalysis rather than pharma .

*Molecular weight inferred from structural analogues .

Key Observations :

  • Steric and Electronic Effects: The (R)-configuration enhances enantioselective interactions with enzymes like MAO-A/B, as seen in CoMFA studies of tetrahydroisoquinolines .
  • Substituent Influence : N,N-Dimethyl analogues exhibit reduced solubility and altered pharmacokinetics due to increased hydrophobicity .
MAO Inhibition Potential

In a 3D-QSAR study, tetrahydroisoquinoline derivatives, including N-methyl variants, demonstrated potent MAO-A/B inhibition. The (R)-enantiomer of the target compound likely shares this activity, with steric bulk and amine positioning critical for binding . By contrast, non-chiral analogues (e.g., 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine) show diminished selectivity due to lack of stereochemical alignment .

Comparison with Sertraline Analogues

Sertraline Hydrochloride, an antidepressant, incorporates a structurally related (1S,4S)-N-methyl-tetrahydroisoquinoline scaffold. The target compound’s tetrahydroquinoline core differs in ring size (quinoline vs. naphthalene), leading to distinct receptor affinities. Notably, Sertraline’s dichlorophenyl substituent enhances serotonin reuptake inhibition, absent in the simpler tetrahydroquinoline derivatives .

Thermal and Chemical Stability

The tetrahydroquinoline ring system likely confers greater stability compared to linear diamines due to aromatic resonance stabilization .

Biologische Aktivität

(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

This compound is derived from the tetrahydroquinoline class of compounds. Its structure includes a nitrogen-containing bicyclic system that has been associated with various biological activities. The compound has been studied for its interactions with enzymes and receptors, making it a candidate for drug development in treating neurological disorders and other medical conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. These interactions can modulate the activity of enzymes and receptors involved in various biochemical pathways. For instance:

  • Enzyme Inhibition : Studies have shown that tetrahydroquinoline derivatives can act as inhibitors for nitric oxide synthase (nNOS), which plays a crucial role in neurovascular regulation and pain modulation. The selectivity of these compounds towards nNOS over other isoforms such as eNOS and iNOS has been noted .
  • Receptor Modulation : The compound has also been investigated for its potential as an antagonist at the NMDA receptor glycine site. This receptor is implicated in excitatory neurotransmission and is a target for treating neurodegenerative diseases .

Biological Activity Data

Research has demonstrated various biological activities associated with this compound and related compounds. Below is a summary table highlighting key findings from recent studies:

Study Biological Activity IC50 Values Mechanism
Study 1nNOS Inhibition93 nMInhibits nitric oxide production
Study 2NMDA Receptor Antagonism7 nMBlocks glycine site on NMDA receptor
Study 3Antiproliferative (CRC)MicromolarInduces oxidative stress in cancer cells
Study 4Pain Modulation30 mg/kgReverses thermal hyperalgesia in rats

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Neuropathic Pain Model : In a rat model of neuropathic pain induced by spinal nerve ligation, administration of related tetrahydroquinoline derivatives resulted in significant pain relief. The compounds demonstrated efficacy at doses around 30 mg/kg when administered intraperitoneally .
  • Colorectal Cancer Research : A series of tetrahydroquinolinone derivatives were synthesized and evaluated for their antiproliferative effects on colorectal cancer cells. One compound exhibited significant inhibition of cell growth by inducing oxidative stress through the PI3K/AKT/mTOR signaling pathway .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves cyclization of tetrahydroquinoline precursors followed by N-methylation. For enantiomeric control, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., using chiral auxiliaries) are critical. Structural validation via 1^1H/13^{13}C NMR and mass spectrometry ensures chemical identity, while polarimetry or chiral chromatography confirms enantiopurity .

Q. How is the stereochemistry of the (R)-enantiomer confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, electronic circular dichroism (ECD) spectra combined with computational simulations (e.g., density functional theory) can correlate experimental and theoretical spectra to assign stereochemistry .

Q. What in vitro assays are used to assess its biological activity, particularly for neurological targets?

  • Methodological Answer : Monoamine oxidase (MAO) inhibition assays are commonly employed due to structural similarities to MAO inhibitors like sertraline derivatives. Protocols include spectrophotometric measurement of MAO-A/MAO-B activity using kynuramine or benzylamine as substrates, with IC50_{50} values calculated from dose-response curves .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) quantifies impurities. Combustion analysis (C, H, N) validates elemental composition. Residual solvents are analyzed via gas chromatography (GC) per ICH guidelines .

Advanced Research Questions

Q. How can 3D-QSAR models guide the optimization of this compound for enhanced MAO-B selectivity?

  • Methodological Answer : Comparative molecular field analysis (CoMFA) or comparative molecular similarity indices analysis (CoMSIA) can map steric, electrostatic, and hydrophobic fields around the molecule. Training sets of analogs with MAO-B inhibition data are used to generate predictive models. Validation via leave-one-out cross-correlation and external test sets ensures robustness .

Q. What strategies resolve contradictions in activity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Meta-analysis of raw data, standardization of protocols (e.g., using recombinant human MAO isoforms), and statistical tools (e.g., Bland-Altman plots) can identify systematic biases. Replicating studies in orthogonal assays (e.g., cellular vs. cell-free) adds reliability .

Q. How does the compound’s conformational flexibility impact receptor binding, and how can this be studied?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) track conformational changes in solution. Nuclear Overhauser effect (NOE) data from 1^1H-1^1H NMR spectroscopy provide experimental validation of dominant conformers. Free energy perturbation (FEP) calculations quantify binding affinity differences between conformers .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

  • Methodological Answer : Catalytic asymmetric hydrogenation of imine intermediates using chiral ligands (e.g., BINAP-Ru complexes) improves scalability. Process optimization (e.g., solvent selection, temperature control) minimizes racemization. Continuous flow chemistry enhances reproducibility and reduces reaction times .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.